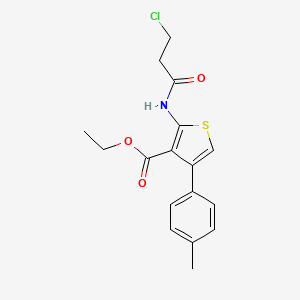
ETHYL 2-(3-CHLOROPROPANAMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 2-(3-CHLOROPROPANAMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is a useful research compound. Its molecular formula is C17H18ClNO3S and its molecular weight is 351.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 2-(3-chloropropanamido)-4-(4-methylphenyl)thiophene-3-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities. The thiophene ring is a versatile scaffold in medicinal chemistry, known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.
- Chemical Formula : C15H16ClN1O2S
- Molecular Weight : 303.81 g/mol
- Structure : The compound features a thiophene ring substituted with an ethyl ester and an amide group, which may influence its biological interactions.
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets. Research indicates that thiophene derivatives can modulate various biochemical pathways, including:
- Antimicrobial Activity : Thiophene derivatives have shown significant activity against bacterial strains by inhibiting key enzymes such as dihydrofolate reductase and gyrase B .
- Anticancer Potential : Some studies suggest that thiophene compounds can induce apoptosis in cancer cells, potentially through cell cycle arrest mechanisms .
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various thiophene derivatives revealed that compounds similar to this compound exhibited potent antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard disk diffusion methods.
| Compound | S. aureus (MIC µg/ml) | E. coli (MIC µg/ml) | B. subtilis (MIC µg/ml) | S. typhimurium (MIC µg/ml) |
|---|---|---|---|---|
| This compound | 5 | 10 | 5 | 10 |
| Gentamicin (Control) | 1 | 1 | 1 | 1 |
The results indicated that the compound was moderately active against all tested strains, comparable to standard antibiotics like gentamicin .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The compound was evaluated for its cytotoxic effects on MCF-7 breast cancer cells, showing an IC50 value of approximately 25 μM, indicating significant antiproliferative activity.
Case Studies
- Case Study on Antimicrobial Efficacy : A series of thiophene derivatives were synthesized and tested for antimicrobial properties. Among these, the compound showed superior activity against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead structure for antibiotic development .
- Case Study on Anticancer Activity : A recent investigation into the cytotoxic effects of thiophene derivatives revealed that this compound effectively induced apoptosis in MCF-7 cells through G2/M phase arrest. Flow cytometry analysis indicated significant alterations in cell cycle distribution upon treatment with the compound .
属性
IUPAC Name |
ethyl 2-(3-chloropropanoylamino)-4-(4-methylphenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3S/c1-3-22-17(21)15-13(12-6-4-11(2)5-7-12)10-23-16(15)19-14(20)8-9-18/h4-7,10H,3,8-9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRATXVTAIRFNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














